Methyl 1-phenylpiperidine-3-carboxylate
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Overview
Description
Methyl 1-phenylpiperidine-3-carboxylate is a chemical compound that belongs to the piperidine class of compounds. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals . This compound is known for its diverse applications in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-phenylpiperidine-3-carboxylate typically involves the reaction of 1-phenylpiperidine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 1-phenylpiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: It is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Methyl 1-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine. This modulation can lead to various pharmacological effects, including analgesic and stimulant properties .
Comparison with Similar Compounds
Methylphenidate: Known for its use in treating ADHD, it shares a similar piperidine structure but differs in its specific functional groups and pharmacological profile.
Piperidine Derivatives: Other derivatives, such as 1-methyl-3-phenylpiperazine, exhibit different biological activities and applications.
Uniqueness: Methyl 1-phenylpiperidine-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological properties. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in various fields .
Biological Activity
Methyl 1-phenylpiperidine-3-carboxylate, a compound belonging to the piperidine class, has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure with a phenyl group and a carboxylate moiety. This configuration is crucial for its interaction with biological targets. The compound is typically synthesized through various chemical reactions, including oxidation, reduction, and substitution processes, which can modify its biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Effects
The compound has also been investigated for its anticancer properties . In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, particularly those associated with solid tumors. The cytotoxic effects are believed to stem from its ability to inhibit specific cellular pathways involved in proliferation and survival.
The precise mechanism through which this compound exerts its biological effects remains an area of active research. It is hypothesized that the compound interacts with various molecular targets, including:
- Enzymes : Inhibition of key enzymes involved in metabolic processes.
- Receptors : Modulation of receptor activity affecting signaling pathways related to cell growth and apoptosis.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with other piperidine derivatives:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
Methyl 4-oxo-1-phenylpiperidine | Antimicrobial, Anticancer | Enzyme inhibition |
Piperine | Antioxidant, Anti-inflammatory | Modulation of inflammatory pathways |
Matrine | Anticancer, Antiviral | Cell cycle arrest |
Case Study 1: Antimicrobial Activity
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.
Case Study 2: Anticancer Efficacy
A series of experiments conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells after 48 hours of exposure.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 1-phenylpiperidine-3-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)11-6-5-9-14(10-11)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
InChI Key |
FKVGADHSGFKPLT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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